3-(Hydroxymethyl)cyclobutanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)cyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of cyclobutanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to ensure high purity and yield, such as recrystallization and distillation. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form cyclobutanol derivatives using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Cyclobutanone, cyclobutanecarboxaldehyde
Reduction: Cyclobutanol
Substitution: Various cyclobutane derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Hydroxymethyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)cyclobutanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s cyclic structure can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: Similar structure but lacks the hydroxymethyl group.
Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group.
Cyclobutanecarboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
3-(Hydroxymethyl)cyclobutanol is unique due to the presence of both a hydroxyl group and a cyclobutane ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(hydroxymethyl)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-4-1-5(7)2-4/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMLHATZVMHVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554949 | |
Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112623-19-5, 1245647-03-3 | |
Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxymethyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.